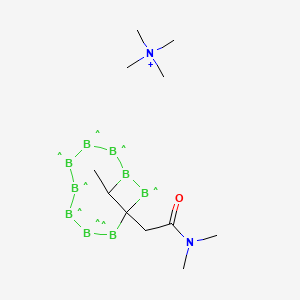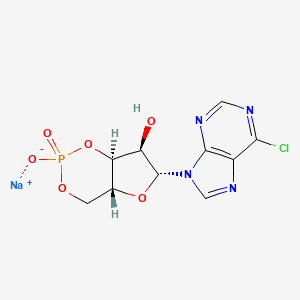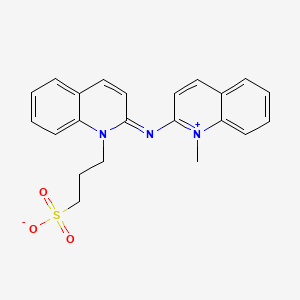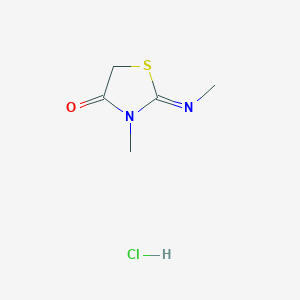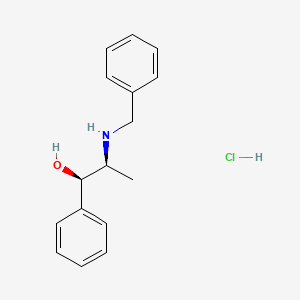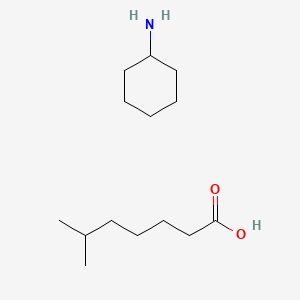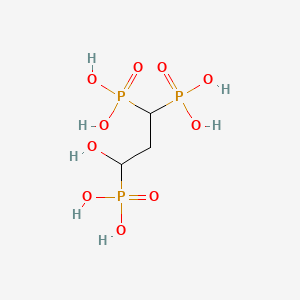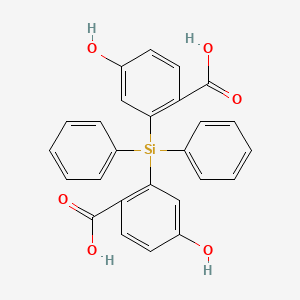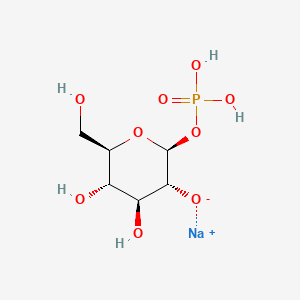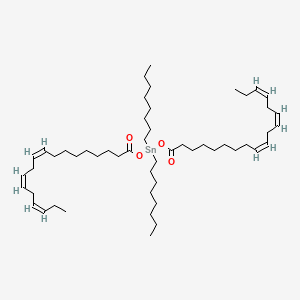
Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane is a complex organotin compound It is characterized by its unique structure, which includes two octadeca-9(Z),12(Z),15(Z)-trienoyloxy groups attached to a dioctylstannane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane typically involves the esterification of octadeca-9(Z),12(Z),15(Z)-trienoic acid with dioctyltin oxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually catalyzed by a strong acid such as sulfuric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of esters and other derivatives.
Scientific Research Applications
Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of tin-containing compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of high-performance materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes. In biological systems, the compound may interact with cellular components, affecting biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane: Similar structure but with two double bonds in the fatty acid chains.
Bis(octadeca-9(Z),12(Z)-dienoyloxy)dibutylstannane: Similar structure but with butyl groups instead of octyl groups.
Uniqueness
Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane is unique due to its three double bonds in the fatty acid chains, which can influence its reactivity and interaction with other molecules
Properties
CAS No. |
94349-27-6 |
|---|---|
Molecular Formula |
C52H92O4Sn |
Molecular Weight |
900.0 g/mol |
IUPAC Name |
[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-dioctylstannyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/2C18H30O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-5-7-8-6-4-2;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*4-3-,7-6-,10-9-;;; |
InChI Key |
USAUKSQBQLVJQY-VMTDMSJFSA-L |
Isomeric SMILES |
CCCCCCCC[Sn](OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)CCCCCCCC |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


